molecular formula C20H20ClN3O2S B11137451 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol

4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol

Cat. No.: B11137451
M. Wt: 401.9 g/mol
InChI Key: YAEPTXWGHFJCAT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol is a synthetic organic compound that belongs to the class of piperidinols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 1H-pyrrole, and 1,3-thiazole derivatives. The key steps could involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyrrole moiety via condensation reactions.
  • Acetylation of the intermediate compounds.
  • Final coupling with piperidinol under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinol moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the thiazole or pyrrole rings, potentially leading to ring-opened products.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might investigate its efficacy and safety in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol would depend on its specific interactions with biological targets. It might bind to certain proteins or enzymes, inhibiting their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-4-hydroxypiperidine
  • 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-piperidine

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol might exhibit unique biological activities due to the presence of both the pyrrole and thiazole rings. These structural features could enhance its binding affinity to certain targets or improve its stability under physiological conditions.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C20H20ClN3O2S/c21-16-5-3-15(4-6-16)20(26)7-11-23(12-8-20)18(25)13-17-14-27-19(22-17)24-9-1-2-10-24/h1-6,9-10,14,26H,7-8,11-13H2

InChI Key

YAEPTXWGHFJCAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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